MYRISTYL CHLOROFORMATE

Descripción

Historical Perspectives and Discovery in Organic Chemistry Research

The specific discovery of myristyl chloroformate is not pinpointed to a single event but is rooted in the broader development of chloroformate chemistry. Phosgene (B1210022), the highly reactive C1 building block required for synthesizing chloroformates, was first described in 1812 by John Davy. kobe-u.ac.jp The general synthesis of chloroformates involves the reaction of an alcohol with phosgene, a method that became foundational in organic synthesis. kobe-u.ac.jpnih.gov

The synthesis of long-chain alkyl chloroformates, including this compound, evolved from these early principles, often utilizing safer phosgene alternatives like triphosgene. researchgate.net Research in the late 20th century further refined methods for the synthesis of various long-chain alkyl chloroformates, demonstrating their utility in converting fatty acids into esters for analysis. nih.gov The historical importance of this compound is thus tied to the expanding toolkit of organic chemists, who required reagents capable of introducing long, lipophilic chains onto other molecules, a critical step in the synthesis of complex organic structures and in the study of biomolecules. wikipedia.orgbiosyn.com

Overview of Chemical Significance and Research Interest

This compound's chemical significance stems from the high reactivity of its acyl chloride group, which is characteristic of all chloroformates. wikipedia.org This reactivity allows it to readily engage in nucleophilic substitution reactions. Its primary research interest lies in its role as a versatile reagent for several key transformations in organic chemistry.

Protecting Group Chemistry : In multi-step organic synthesis, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with a subsequent reaction. wikipedia.org Like other chloroformates such as benzyl (B1604629) chloroformate (Cbz-Cl), this compound can be used to introduce a "myristyloxycarbonyl" (Myr-O-CO-) protecting group, particularly for amines, converting them into stable carbamates. wikipedia.orgmasterorganicchemistry.com This application is vital in complex syntheses, including peptide synthesis. masterorganicchemistry.com

Derivatization Reagent : In analytical chemistry, particularly gas chromatography (GC), derivatization is employed to modify analytes to increase their volatility and thermal stability, making them suitable for GC analysis. research-solution.com Chloroformates are a popular class of derivatization agents. wikipedia.org this compound can be used to derivatize polar compounds containing active hydrogens, such as alcohols and amines, transforming them into less polar, more volatile derivatives that are easier to analyze via GC-mass spectrometry (GC-MS). wikipedia.orgnih.gov

Synthesis of Organic Peroxides : this compound is a key intermediate in the production of organic peroxides, specifically dimyristyl peroxydicarbonate. researchgate.net These organic peroxides serve as initiators in polymerization processes, highlighting the compound's relevance in polymer science. researchgate.netwikipedia.orgfrontiersin.org

Acylating Agent : The compound acts as an acylating agent, facilitating the production of esters and other derivatives. wikipedia.org It reacts with alcohols to form carbonate esters and with amines to form carbamates, making it a valuable tool for constructing a variety of organic molecules. wikipedia.orgnih.gov

Table 1: Key Chemical Properties of this compound

| Property | Value |

| CAS Number | 56677-60-2 |

| Molecular Formula | C15H29ClO2 |

| Molecular Weight | 276.84 g/mol |

| Appearance | Colorless to yellowish liquid |

| Density | ~0.940 g/cm³ at 20°C |

| Melting Point | 4.0 °C |

| Boiling Point | 335.7 °C (Predicted) |

| Flash Point | 113 °C |

This table is populated with data from references biosyn.comresearchgate.netspectroscopyonline.com.

Current Research Landscape and Emerging Trends in this compound Studies

Current research continues to leverage the established reactivity of this compound while exploring new frontiers, particularly at the intersection of chemistry and biology. The market for this chemical is projected to grow, driven by its expanding applications in pharmaceuticals, agrochemicals, and advanced materials. wikipedia.org

A significant trend is the increasing focus on sustainable or "green" chemistry. This influences the manufacturing processes of this compound, with a push towards more environmentally friendly and efficient synthesis methods. wikipedia.org Another emerging area is its application in the synthesis of specialty chemicals and functional materials where precise molecular architecture is required. wikipedia.org

In the pharmaceutical and biochemical sectors, this compound is used in peptide synthesis to enhance the lipophilicity of peptides. wikipedia.org This modification can improve a peptide's interaction with lipid membranes or target proteins. wikipedia.org The covalent attachment of the myristoyl group, a process known as myristoylation, is a key post-translational modification that can alter a protein's localization and function within a cell. wikipedia.org While this process is catalyzed by the enzyme N-myristoyltransferase in nature, the use of this compound in synthetic chemistry allows researchers to create myristoylated peptides and other biomolecules in the lab to study these biological processes. wikipedia.orgbiosyn.comresearchgate.net

Interdisciplinary Relevance in Chemical Sciences

The applications of this compound extend beyond traditional organic synthesis, demonstrating its interdisciplinary importance.

Biochemistry and Medicinal Chemistry : this compound is a tool for chemical biology, used to synthesize molecules that mimic natural lipid-modified proteins. The attachment of the myristoyl group (myristoylation) is a vital biological process that anchors proteins to cell membranes and mediates signal transduction. wikipedia.orgfrontiersin.org Using this compound, chemists can synthesize myristoylated peptides and small molecules to probe these signaling pathways, develop enzyme inhibitors, or enhance the cellular uptake of drugs. wikipedia.orgbiosyn.com

Polymer and Materials Science : In polymer chemistry, this compound serves as a precursor for organic peroxide initiators. wikipedia.orgfrontiersin.org These initiators are used to trigger the polymerization of monomers in the production of various plastics and rubbers. researchgate.netwikipedia.orgfrontiersin.org The properties of the resulting polymer can be influenced by the choice of initiator, making the synthesis of specific peroxides from reagents like this compound an important area of research.

Analytical Chemistry : As a derivatization reagent, this compound plays a role in analytical sciences. The process of derivatization converts analytes into a form that is more suitable for a particular analytical technique. research-solution.comsigmaaldrich.com By reacting with polar functional groups, this compound helps in the analysis of complex mixtures of metabolites, such as fatty acids, by gas chromatography. wikipedia.orgnih.gov

Table 2: Reactivity and Applications of this compound

| Reactant | Product Type | Application Area |

| Amines (R-NH2) | Carbamates | Protecting group chemistry, peptide synthesis |

| Alcohols (R-OH) | Carbonate Esters | Organic synthesis |

| Carboxylic Acids | Mixed Anhydrides | Organic synthesis |

| Hydrogen Peroxide | Organic Peroxides | Polymer initiators |

| Polar Analytes | Derivatized Analytes | Analytical Chemistry (GC-MS) |

This table is compiled from information in references wikipedia.orgnih.govnih.govmasterorganicchemistry.comfrontiersin.org.

Structure

3D Structure

Propiedades

IUPAC Name |

tetradecyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHBSKZGPQPRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

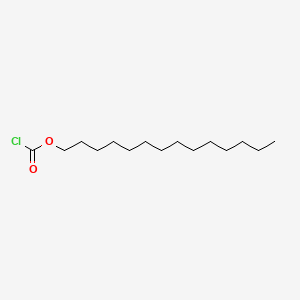

CCCCCCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205239 | |

| Record name | Tetradecyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56677-60-2 | |

| Record name | Tetradecyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56677-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056677602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56677-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Myristyl Chloroformate

Synthetic Routes and Reaction Engineering

The industrial and laboratory synthesis of myristyl chloroformate and other long-chain alkyl chloroformates involves carefully engineered reaction routes designed for safety, efficiency, and scalability. The choice of synthetic pathway often depends on the scale of production, available equipment, and safety infrastructure.

The most direct and historically significant method for synthesizing this compound is the reaction of myristyl alcohol (1-tetradecanol) with phosgene (B1210022) (COCl₂). This reaction is a nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the carbonyl carbon of phosgene. The reaction produces this compound and hydrogen chloride (HCl) as a byproduct.

This process can be adapted for various aliphatic alcohols with up to 20 carbon atoms. google.com Continuous flow processes are often employed in industrial settings to manage the exothermic nature of the reaction and ensure consistent product quality. google.com

The efficiency and selectivity of the phosgenation of myristyl alcohol are highly dependent on the reaction conditions. Careful optimization is crucial to maximize the yield of this compound while minimizing the formation of by-products.

Temperature: Temperature is a critical parameter in chloroformate synthesis. The reaction is typically conducted at low to moderate temperatures. One patented process for aliphatic chloroformates suggests a temperature range between 0°C and 60°C. google.com Another process describes carrying out the reaction under reduced pressure at temperatures between -30°C and +50°C. google.com Lower temperatures are generally favored to suppress the formation of the primary by-product, dimyristyl carbonate. google.com However, excessively low temperatures can slow the reaction rate, necessitating a balance for optimal throughput. google.com In some continuous processes, the heat of the reaction itself can establish an isothermic condition, for example at 39°C for the synthesis of cetyl chloroformate (a C16 analogue), which helps to drive the reaction towards the desired product. google.com

Pressure: The reaction can be performed at various pressures. Some methods utilize elevated pressures, between 2 and 60 bar, which can facilitate the separation of the hydrogen chloride byproduct from the excess phosgene. google.com Conversely, conducting the reaction under reduced pressure (e.g., 15x10³ Pa to 85x10³ Pa) is another strategy employed to control the reaction and remove HCl. google.com The choice of pressure often depends on the specific design of the reactor and the downstream processing steps.

Solvent Effects: The phosgenation of long-chain fatty alcohols is typically carried out in the presence of an inert solvent. The solvent helps to dissipate heat, control viscosity, and facilitate the reaction. Suitable solvents include chlorinated aliphatic or aromatic hydrocarbons, such as methylene chloride, chlorobenzene, and toluene, as well as esters and ethers. google.comgoogle.com For the synthesis of cetyl chloroformate, a solution in benzene has been used. google.com The choice of solvent is critical for ensuring good solubility of the long-chain myristyl alcohol and for compatibility with the reaction conditions and downstream purification processes.

| Parameter | Optimized Range/Value | Rationale and Effects |

| Temperature | 0°C to 60°C | Balances reaction rate with suppression of by-product (dimyristyl carbonate) formation. Higher temperatures can lead to decomposition and lower yields. google.comgoogle.com |

| Pressure | Reduced to 60 bar | Can be manipulated to control the reaction and facilitate the removal of HCl byproduct and separation of excess phosgene. google.com |

| Solvent | Inert solvents (e.g., Toluene, Chlorinated Hydrocarbons) | Dissipates reaction heat, controls viscosity, and ensures solubility of the long-chain alcohol. google.comgoogle.com |

| Reactant Ratio | Molar excess of phosgene | Ensures complete conversion of the alcohol and minimizes unreacted starting material. google.com |

Phosgene is an extremely toxic and corrosive gas, classified as a chemical warfare agent during World War I. basf.com Its handling requires stringent safety protocols in both laboratory and industrial environments to prevent accidental exposure.

Engineering Controls:

Containment: Phosgene reactions are conducted in highly contained systems. Industrial production facilities are often standalone, dedicated buildings with specialized ventilation. guidechem.com Laboratories use dedicated fume hoods or glove boxes with double-door lock entry systems and maintained at a lower atmospheric pressure. guidechem.com

Scrubbing Systems: Off-gases from the reaction are passed through scrubbers containing a neutralizing agent, typically aqueous sodium hydroxide (B78521), to destroy any unreacted phosgene and acidic byproducts like HCl. google.comguidechem.com

Detection: Continuous monitoring with phosgene sensors is mandatory in areas where it is used. Alarms are set at very low thresholds (e.g., 0.1 ppm) to provide early warning of a leak. guidechem.com

Personal Protective Equipment (PPE):

Personnel working with phosgene must wear specialized PPE, including chemical-resistant gloves (e.g., Viton), splash goggles or face shields, and chemical-resistant clothing. guidechem.com

Respiratory protection is critical. An emergency escape mask with an appropriate filter (e.g., gas filter B) must be carried at all times in the vicinity of phosgene operations. basf.com

Procedural Safety:

On-Demand Production: Due to its high toxicity, over 99% of phosgene is produced and consumed on-site to avoid the risks associated with transportation and storage. basf.com

Training: Only specially trained personnel are permitted to handle phosgene. Regular training on its hazards, safe handling procedures, and emergency response is essential. guidechem.com

Minimization: The amount of phosgene used and held in inventory is kept to an absolute minimum required for the process. upm.edu.my

The primary by-product in the synthesis of this compound is dimyristyl carbonate, formed by the reaction of a second molecule of myristyl alcohol with the newly formed this compound.

CH₃(CH₂)₁₃O(CO)Cl + CH₃(CH₂)₁₃OH → (CH₃(CH₂)₁₃O)₂CO + HCl

Control Strategies:

Temperature Control: The formation of carbonate is significantly influenced by temperature. Maintaining a low reaction temperature is the most effective way to minimize this side reaction. google.com

Stoichiometry: Using a molar excess of phosgene helps to ensure that the alcohol reacts preferentially with phosgene rather than the chloroformate product. google.com

Reaction Time: Minimizing the residence time in the reactor can also help to reduce the extent of subsequent reactions leading to by-products.

Another significant by-product is hydrogen chloride (HCl). While its formation is inherent to the primary reaction, it can promote the degradation of the chloroformate product to myristyl chloride and carbon dioxide, especially at elevated temperatures. made-in-china.com Efficient removal of HCl from the reaction mixture, often achieved by operating under reduced pressure or by sparging with an inert gas, is crucial for achieving high yields and purity. google.comgoogle.com

The extreme toxicity of phosgene has driven the development of safer, alternative phosgenating agents. These alternatives aim to replicate the reactivity of phosgene while being easier and safer to handle, transport, and store.

Triphosgene, or bis(trichloromethyl) carbonate [CO(OCCl₃)₂], is a stable, crystalline solid that serves as a convenient and safer substitute for gaseous phosgene. guidechem.comnih.gov It is considered a "solid phosgene" as one mole of triphosgene is equivalent to three moles of phosgene in reactions.

A study on the synthesis of long-chain alkyl chloroformates using triphosgene demonstrated high yields and purity. researchgate.net The reaction involves treating the long-chain fatty alcohol, such as dodecanol (a C12 analogue of myristyl alcohol), with triphosgene in a suitable solvent. researchgate.net

This method is particularly well-suited for laboratory and small-to-medium scale production where the infrastructure for handling gaseous phosgene may not be available. google.comjustia.com

Reaction Conditions:

Temperature: The reaction is typically carried out at low temperatures, for example between 5°C and 10°C, to ensure high selectivity for the chloroformate. researchgate.net

Solvent: Inert solvents like petroleum ether or toluene are used. researchgate.netgoogle.com

Acid Scavenger: An acid scavenger, such as pyridine (B92270), is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions. nih.govresearchgate.net

A specific study reported the synthesis of dodecyl chloroformate with a yield of 89.5% and purity of 98.5% using triphosgene in petroleum ether with pyridine as the acid-binding agent. researchgate.net This methodology is directly applicable to myristyl alcohol due to their chemical similarity.

| Reagent/Condition | Example Value/Type | Purpose and Effect on Reaction |

| Phosgene Equivalent | Triphosgene | Safer, solid alternative to gaseous phosgene. nih.gov |

| Alcohol | Dodecanol (as an example for long-chain alcohols) | Starting material for the synthesis. researchgate.net |

| Solvent | Petroleum Ether | Provides a medium for the reaction. researchgate.net |

| Acid Scavenger | Pyridine | Neutralizes the HCl byproduct, driving the reaction to completion. researchgate.net |

| Temperature | 5°C to 10°C | Low temperature minimizes side reactions and ensures high product purity. researchgate.net |

| Yield | >80% | High conversion to the desired long-chain alkyl chloroformate is achievable. researchgate.net |

Alternative Phosgene-Free Synthesis Approaches

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign and sustainable processes. Traditional methods for synthesizing chloroformates often involve hazardous reagents like phosgene, prompting the exploration of greener alternatives. The core principles of green chemistry, such as waste prevention, atom economy, and the use of renewable feedstocks and safer chemicals, provide a framework for innovating the production of this compound.

Atom Economy: A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. primescholars.comjocpr.com The conventional synthesis of this compound from myristyl alcohol and phosgene, while effective, presents challenges in this regard due to the high toxicity of phosgene and the generation of hydrochloric acid as a byproduct. The ideal atom economy is 100%, where all reactant atoms are incorporated into the final product. scranton.edugwern.net Alternative phosgene-free methods, such as a photo-on-demand synthesis using chloroform and oxygen, offer a potentially higher atom economy and a safer process by avoiding the handling of toxic phosgene gas. organic-chemistry.orgacs.orgnih.gov

Use of Renewable Feedstocks: Myristyl alcohol, the primary precursor for this compound, can be derived from renewable sources such as coconut oil or palm kernel oil. nih.gov Utilizing these bio-based feedstocks aligns with the green chemistry principle of using renewable rather than depleting resources. bohrium.comrsc.org The development of biocatalytic processes to produce myristyl alcohol and other fatty alcohols further enhances the sustainability of the entire synthesis pathway. ucl.ac.uk

Safer Chemical Synthesis: The use of phosgene in industrial synthesis is a significant safety concern due to its extreme toxicity. kobe-u.ac.jp Green chemistry encourages the use of less hazardous chemical syntheses. guidechem.com Research into phosgene substitutes like diphosgene and triphosgene has been a step in this direction, although these also present toxicity concerns. orgsyn.orgsigmaaldrich.commerckmillipore.com The aforementioned photo-on-demand synthesis, which generates the reactive species in situ from chloroform, represents a significant advancement in creating a safer synthesis route for chloroformates. organic-chemistry.orgkobe-u.ac.jp

Biocatalysis: Enzymatic routes offer a promising green alternative for the synthesis of related compounds like myristyl myristate, suggesting potential for the biocatalytic synthesis of this compound. nih.govresearchgate.net Biocatalysis can lead to highly specific reactions under mild conditions, reducing energy consumption and the formation of byproducts. mdpi.comnih.gov While direct enzymatic synthesis of this compound is not yet established, the principles of biocatalysis are a key area of research for greener chemical production.

The following table summarizes the application of key green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis | Research Findings and Potential |

| Waste Prevention | Minimizing or eliminating the production of hazardous byproducts like hydrochloric acid. | Phosgene-free synthesis methods reduce the generation of acidic waste. Biocatalytic routes could potentially eliminate harsh chemical waste streams. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | The atom economy of traditional synthesis is impacted by the generation of HCl. Alternative routes aim for higher atom efficiency. primescholars.combuecher.de |

| Use of Renewable Feedstocks | Sourcing myristyl alcohol from plant-based oils. | Myristyl alcohol is readily available from renewable sources like coconut and palm oil. kraftchemical.comsdfine.com |

| Designing Safer Chemicals | Replacing highly toxic reagents like phosgene with safer alternatives. | Photo-on-demand synthesis from chloroform offers a safer in-situ generation of the reactive intermediate. organic-chemistry.orgnih.gov |

| Catalysis | Utilizing catalytic methods to improve reaction efficiency and reduce waste. | While not extensively documented for this compound, catalytic approaches are a cornerstone of green chemistry for related esters. researchgate.netgoogle.com |

Exploration of Novel Reagents and Catalysts for Efficient Synthesis

The quest for more efficient and sustainable methods for synthesizing this compound has driven research into novel reagents and catalysts. The primary focus has been on replacing hazardous traditional reagents and improving reaction conditions.

Phosgene Alternatives: The high toxicity of phosgene has necessitated the search for safer alternatives. Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) have been developed as solid or liquid substitutes that are easier to handle than gaseous phosgene. guidechem.comorgsyn.org These reagents can generate phosgene in situ, minimizing the risks associated with its storage and transport. However, they are also toxic and require careful handling. sigmaaldrich.commerckmillipore.com

Photo-on-Demand Synthesis: A significant innovation is the photo-on-demand synthesis of chloroformates. This method utilizes chloroform as both a reagent and a solvent, which upon exposure to UV light in the presence of oxygen, generates the necessary reactive species to convert an alcohol into a chloroformate. organic-chemistry.orgacs.orgnih.gov This in-situ generation avoids the need to handle highly toxic phosgene or its direct substitutes, representing a major step forward in green and safe synthesis. kobe-u.ac.jp

Catalytic Approaches: While specific catalytic systems for the direct synthesis of this compound are not widely reported, the principles of catalysis are central to green chemistry. For related esterification reactions, various catalysts are employed to enhance reaction rates and yields under milder conditions. The development of efficient catalysts for the carbonylation of myristyl alcohol using a safer carbon monoxide source could provide a viable alternative to phosgenation.

The table below details some of the novel reagents and their potential in the synthesis of this compound:

| Reagent/Catalyst | Description | Advantages |

| Diphosgene | A liquid substitute for phosgene. | Easier to handle than gaseous phosgene. |

| Triphosgene | A solid substitute for phosgene. | Safer to transport and store than phosgene. guidechem.com |

| Chloroform/O₂ (Photochemical) | In-situ generation of the reactive species for chloroformate synthesis. | Avoids the use of highly toxic phosgene and its direct substitutes. organic-chemistry.orgnih.gov |

Scalability Considerations for Academic and Industrial Production

The transition of a synthetic route from a laboratory setting to industrial-scale production requires careful consideration of several factors, including safety, cost-effectiveness, and environmental impact.

For the synthesis of this compound, traditional methods using phosgene, while scalable, necessitate extensive safety infrastructure to handle the highly toxic gas. The associated costs and risks are significant. The use of phosgene substitutes like diphosgene and triphosgene can simplify handling at a larger scale compared to phosgene gas, but their cost and toxicity remain important considerations.

The novel photo-on-demand synthesis presents an intriguing option for scalability. The use of readily available and less hazardous starting materials (chloroform and an alcohol) and the in-situ generation of the reactive intermediate could lead to a safer and potentially more cost-effective industrial process. However, the scalability of photochemical reactors and the efficiency of the process at a large scale would need to be thoroughly evaluated.

Biocatalytic routes, while highly attractive from a green chemistry perspective, often face challenges in scalability. The cost of enzymes, reactor design, and downstream processing are key factors that need to be optimized for industrial production.

Design and Utility of Molecular Scaffolds in this compound Synthesis

The concept of molecular scaffolds in the context of this compound synthesis primarily relates to the design of reagents and catalysts that facilitate the desired transformation efficiently and safely.

The development of phosgene substitutes like triphosgene can be seen as the design of a molecular scaffold that "carries" three equivalents of phosgene in a stable, solid form. This design allows for the controlled release of the reactive species under specific reaction conditions, enhancing safety and ease of handling.

In catalytic approaches, the design of the catalyst's molecular scaffold is paramount to its activity and selectivity. For potential future catalytic syntheses of this compound, the scaffold would need to be designed to effectively bind and activate both the myristyl alcohol and the carbonyl source, facilitating the formation of the chloroformate group under mild conditions.

Reaction Mechanisms and Kinetics in this compound Formation

Nucleophilic Acyl Substitution Mechanisms

The formation of this compound from myristyl alcohol and a phosgene-based reagent proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the oxygen atom of the hydroxyl group in myristyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phosgene molecule (or a related species).

The general steps of the mechanism are as follows:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of myristyl alcohol attacks the carbonyl carbon of phosgene. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. A chloride ion is expelled as a leaving group, and a proton is lost from the original hydroxyl group (often facilitated by a base or a second molecule of the alcohol), regenerating the carbonyl double bond and forming the this compound product.

This mechanism is fundamental to the formation of chloroformates from alcohols and is a well-established principle in organic chemistry. acs.org

Kinetic Studies of this compound Formation Reactions

Detailed kinetic studies specifically on the formation of this compound are not extensively available in the public domain. However, the kinetics of nucleophilic acyl substitution reactions are generally well-understood. The rate of the reaction is influenced by several factors:

Nucleophilicity of the Alcohol: The reactivity of the alcohol depends on the electron density on the oxygen atom.

Electrophilicity of the Carbonyl Carbon: The reactivity of the phosgene or its substitute is determined by the electrophilicity of the carbonyl carbon.

Solvent Effects: The solvent can influence the reaction rate by stabilizing the transition state and intermediates.

Temperature: As with most chemical reactions, the rate of formation increases with temperature.

For the photo-on-demand synthesis, the kinetics would also be dependent on the quantum yield of the photochemical reaction that generates the reactive intermediate.

Myristyl Chloroformate in Derivatization Strategies for Analytical and Synthetic Applications

Derivatization Chemistry and Mechanisms

Myristyl chloroformate is a significant reagent in organic chemistry, primarily utilized for its ability to introduce a myristoyl group onto various molecules. This long-chain chloroformate serves as a derivatizing agent in both synthetic and analytical contexts, modifying the properties of target compounds for specific outcomes.

This compound, with the chemical formula C₁₅H₂₉ClO₂, is a reactive acylating agent. Its reactivity stems from the electrophilic carbonyl carbon atom, which is bonded to both an electron-withdrawing chlorine atom and a myristyloxy group. This structure makes it highly susceptible to nucleophilic attack.

In organic synthesis, its primary role is to react with nucleophiles such as alcohols and amines. This reactivity allows for the introduction of the 14-carbon myristoyl group, a process that can significantly alter the lipophilicity and steric properties of the parent molecule. This modification is particularly useful in lipid modification strategies and for introducing protecting groups onto amines during complex syntheses. The reagent has been shown to react with a variety of compounds, including aliphatic and aromatic hydrocarbons, as well as drugs like amphetamine and methamphetamine for derivatization purposes.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₉ClO₂ |

| Molecular Weight | 276.84 g/mol |

| Boiling Point | 335.7°C at 760 mmHg |

The derivatization reactions involving this compound proceed through a nucleophilic acyl substitution mechanism. The specific product, either an ester or a carbamate (B1207046), depends on the nucleophile used.

Ester Formation: When this compound reacts with an alcohol, a myristyl ester is formed. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A final deprotonation step by the base yields the stable ester product and pyridinium (B92312) chloride.

Carbamate Formation: The reaction with primary or secondary amines yields N-substituted carbamates. Similar to esterification, the amine's nitrogen atom acts as the nucleophile, attacking the carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion from the tetrahedral intermediate. A base is used to scavenge the resulting HCl, driving the reaction to completion. This method is a common strategy for forming carbamates, avoiding the need for more hazardous reagents like phosgene (B1210022).

This compound exhibits a high degree of specificity for nucleophilic functional groups containing active hydrogen atoms. Its primary targets are primary and secondary amines, alcohols (including phenols), and thiols. Tertiary amines can also undergo a transformation to carbamates. The selectivity of the derivatization can often be controlled by adjusting the reaction conditions, particularly the pH. In aqueous media, amines are generally more nucleophilic than hydroxyl groups, and reactions can be optimized to favor carbamate formation by maintaining an appropriate pH buffer. This allows for selective derivatization even in complex matrices containing multiple functional groups.

This compound belongs to a broader class of alkyl chloroformates used in derivatization, with methyl chloroformate (MCF) and ethyl chloroformate (ECF) being the most common short-chain analogues. While the fundamental reactivity of the chloroformate group is consistent across these reagents, the length of the alkyl chain dramatically influences the properties of the resulting derivatives and their subsequent analysis.

The primary distinction is the significant increase in lipophilicity and molecular weight imparted by the myristyl group compared to the methyl or ethyl groups. Research on various n-alkyl chloroformates has shown that increasing the length of the alkyl chain leads to a corresponding increase in the chromatographic retention time of the derivatives. Furthermore, longer alkyl chains can significantly enhance the ionization efficiency in mass spectrometry, leading to improved signal intensity and lower detection limits.

While MCF and ECF are workhorse reagents for broad-spectrum metabolomic profiling of small, polar analytes like amino acids, this compound is employed in more specialized applications where a substantial modification of polarity is required.

Table 2: Comparison of Common Chloroformate Derivatizing Agents

| Feature | Methyl Chloroformate | Ethyl Chloroformate | This compound |

|---|---|---|---|

| Alkyl Chain | C1 | C2 | C14 |

| Molecular Weight | 94.50 g/mol | 108.52 g/mol | 276.84 g/mol |

| Effect on Derivative | Small increase in MW and lipophilicity | Moderate increase in MW and lipophilicity | Large increase in MW and lipophilicity |

| Chromatographic Retention | Shortest retention time | Moderate retention time | Longest retention time |

| MS Signal Intensity | Baseline | Moderate | Potentially highest |

| Typical Application | Broad-spectrum analysis of small molecules | General derivatization for GC-MS | Lipid modification, peptide synthesis |

Applications in Analytical Chemistry Research

In analytical chemistry, derivatization is a critical step to enable or enhance the analysis of compounds that are otherwise unsuitable for a given technique, particularly gas chromatography-mass spectrometry (GC-MS).

Many biologically and environmentally relevant molecules, such as amino acids, fatty acids, and pharmaceuticals, contain polar functional groups (-COOH, -OH, -NH₂) that make them non-volatile. This property prevents their direct analysis by GC, which requires analytes to be thermally stable and volatile.

This compound is used as a derivatizing agent to overcome this limitation. The reaction masks the polar functional groups by replacing the active hydrogens with a large, nonpolar myristoyl group. This transformation has two key effects:

Increases Volatility: By eliminating the hydrogen-bonding capabilities of the polar groups, the derivative becomes significantly more volatile and less prone to adsorption on the chromatographic column, enabling its passage through the GC system.

Enhances Detectability: The introduction of the long alkyl chain can improve the performance of the derivative in the mass spectrometer. Studies have shown that increasing the n-alkyl chain length of the derivatizing agent can lead to a substantial increase in signal area, thereby improving the sensitivity of the analysis. The mass of the myristyl group also shifts the derivative's mass-to-charge ratio to a higher, often more unique, region of the mass spectrum, reducing interference from low-mass background noise.

The use of chloroformate reagents like this compound is often advantageous because the derivatization can be performed rapidly, often in seconds, within an aqueous environment. This simplifies sample preparation by integrating the derivatization step directly into the extraction process, a significant improvement over traditional methods like silylation that require anhydrous conditions and often heating.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl Chloroformate |

| Ethyl Chloroformate |

| Amphetamine |

| Methamphetamine |

| Pyridine |

Strategies for Sample Preparation in Complex Matrices

Derivatization with chloroformates is a key strategy for preparing polar analytes in complex matrices, such as serum, urine, or plant tissues, for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov A major advantage of this approach is that the reaction can proceed rapidly in an aqueous environment, which simplifies sample preparation by eliminating the need for complete sample drying, a time-consuming step required by other methods like silylation. core.ac.uk

Following derivatization in an aqueous sample, the newly formed, less polar derivatives must be extracted into an organic solvent. This step serves the dual purpose of isolating the analytes from interfering matrix components and concentrating them prior to analysis.

The choice of solvent is critical for extraction efficiency. Common solvents used in chloroformate derivatization protocols include n-hexane, chloroform, and ethyl acetate. mdpi.com For instance, in the analysis of resveratrol (B1683913) in wine, hexane (B92381) was found to provide the best recovery yields for the derivatized products. mdpi.com A typical procedure involves adding the extraction solvent and the chloroformate reagent to the aqueous sample, vortexing to ensure thorough mixing and reaction, and then separating the layers by centrifugation. core.ac.uk The organic layer, containing the derivatized analytes, is then collected. This process can be repeated to maximize recovery. mdpi.com Finally, the organic extract is often dried under a stream of nitrogen and reconstituted in a smaller volume of a suitable solvent, like chloroform, for injection into the GC-MS system. core.ac.uk

Matrix effects occur when components of a biological or environmental sample interfere with the analysis, causing either suppression or enhancement of the analyte signal. In GC-MS analysis of derivatized metabolites, these effects can arise from competition for active sites in the injector or column, or from co-eluting matrix components that affect ionization in the mass spectrometer.

Studies using methyl chloroformate for metabolome analysis have shown that this derivatization method is less prone to matrix effects compared to other techniques. nih.gov However, mitigation strategies are still important for robust and accurate quantification. These strategies include:

Sample Cleanup: Implementing a cleanup step, such as solid-phase extraction (SPE), can effectively remove interfering compounds. For the analysis of amino acids in plant tissue, an optimized SPE cleanup resulted in recovery rates of at least 95% for most amino acids. nih.gov

Use of Internal Standards: The addition of a stable isotope-labeled internal standard for each analyte is the gold standard for correcting matrix effects. However, a more practical approach in untargeted metabolomics is the use of a representative set of internal standards that cover different chemical classes.

Calibration with Matrix-Matched Standards: Preparing calibration standards in a blank matrix that closely resembles the sample can help compensate for consistent matrix effects.

Derivatization for Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses stable isotope-labeled precursors (e.g., ¹³C-glucose) to trace the flow of atoms through metabolic pathways. This approach provides functional insights into cellular metabolism that cannot be obtained from steady-state concentration measurements alone.

Chloroformate derivatization is well-suited for SIRM studies, particularly for the analysis of amino acids. When combined with ultrahigh-resolution mass spectrometry, it allows researchers to distinguish between different isotopologues of a derivatized metabolite. This capability is crucial for resolving the complex labeling patterns that arise when cells are fed stable isotope tracers, enabling the clear differentiation between metabolites synthesized de novo and those taken up from external sources. The rapid and aqueous-phase nature of the derivatization is advantageous for quenching metabolic activity and accurately capturing the isotopic enrichment of intracellular metabolites. nih.gov

Trace Analysis and Detection Limits in Diverse Biological and Environmental Samples

The derivatization of polar metabolites with alkyl chloroformates significantly enhances their volatility and chromatographic properties, making them amenable to highly sensitive GC-MS analysis. This allows for trace-level detection in various sample types. Method validation studies for ethyl chloroformate (ECF) derivatization demonstrate the sensitivity of this approach. For a comprehensive analysis of metabolites in human serum, limits of detection (LODs) ranged from 125 to 300 picograms (pg) on-column for a wide variety of compounds, including amino acids, organic acids, and fatty acids. nih.gov Similarly, in the analysis of resveratrol in wine, low limits of quantification (LOQ) of 25 to 50 nanograms per milliliter (ng/mL) were achieved. mdpi.com These findings highlight the suitability of the chloroformate derivatization strategy for applications requiring high sensitivity.

Table 1: Reported Detection and Quantification Limits for Ethyl Chloroformate Derivatization This table presents data for ethyl chloroformate as a representative example of the chloroformate class.

| Analyte Class | Sample Matrix | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Metabolites | Human Serum | GC-MS | 125-300 pg (on-column) | Not Specified |

| Resveratrol Isomers | Red Wine | GC-MS | Not Specified | 25-50 ng/mL |

| Metabolites | Rat Urine | GC-MS | Not Specified | 150-300 pg (on-column) |

Quality Control and Validation of Derivatization Methods

For a derivatization method to be used in quantitative studies, it must undergo rigorous validation to ensure its reliability, accuracy, and precision. Validation protocols for methods using alkyl chloroformates typically assess several key parameters, drawing on established guidelines.

Linearity: The method's response should be proportional to the analyte concentration over a defined range. For ECF derivatization of 22 standard metabolites, correlation coefficients were consistently higher than 0.9900. nih.gov

Precision and Repeatability: Precision is assessed by analyzing replicate samples. For metabolites in serum, the relative standard deviation (RSD) for repeatability and within-48-hour stability was less than 10%. nih.gov

Accuracy and Recovery: Accuracy is often evaluated through recovery experiments, where a known amount of analyte is spiked into a blank matrix and analyzed. For 18 metabolites in serum, mean recoveries ranged from 70% to 120%, with RSDs below 10%, indicating that the method is accurate and not significantly affected by the matrix. nih.gov

Stability: The stability of the derivatized analytes is crucial, especially for large-scale studies. ECF-derivatized metabolites in rat urine were found to be stable for at least 48 hours, with RSDs less than 15%. core.ac.uk

Table 2: Performance Characteristics from a Validated GC-MS Method Using Ethyl Chloroformate Derivatization in Serum This table presents data for ethyl chloroformate as a representative example of the chloroformate class.

| Validation Parameter | Result |

| Linearity (Correlation Coefficient) | > 0.9900 |

| Method Repeatability (RSD) | < 10% |

| Within-48h Stability (RSD) | < 10% |

| Mean Recovery | 70% - 120% |

| Recovery Precision (RSD) | < 10% |

Applications in Advanced Synthetic Chemistry

Beyond its potential in analytical chemistry, this compound is a valuable reagent in advanced synthetic chemistry for introducing the 14-carbon myristoyl group into molecules. This long lipophilic chain can dramatically alter the properties of the target compound.

Key synthetic applications include:

Peptide Synthesis: this compound is used to attach a myristoyl group to peptides. This modification, known as myristoylation, increases the lipophilicity of the peptide, which can enhance its ability to interact with or anchor to lipid membranes and proteins. This is a critical strategy in designing peptides with improved cell permeability or specific targeting capabilities.

Lipid Modification: It serves as a precursor in the synthesis of other biomolecules and lipids. The myristoyl group is a fundamental component of many complex lipids involved in cellular signaling and structure.

Amine Protection: Like other chloroformates such as benzyl (B1604629) chloroformate (Cbz-Cl), this compound can be used to protect amine functional groups during multi-step syntheses. wikipedia.org It reacts with primary and secondary amines to form stable carbamates, which are generally robust but can be cleaved under specific conditions when the amine needs to be deprotected.

Synthesis of Organic Peroxides: this compound is also used as an intermediate in the production of organic peroxides, which have applications as polymerization initiators. basf.com

Synthesis of Specialty Esters and Amides

The fundamental reactivity of this compound lies in its acyl chloride functionality, which readily undergoes nucleophilic acyl substitution. This reactivity is harnessed for the synthesis of esters and amides, with the long myristyl chain conferring unique, "specialty" properties to the resulting products, primarily a significant increase in lipophilicity.

The synthesis of specialty esters is achieved through the reaction of this compound with alcohols. biosyn.com In this reaction, the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This process results in the formation of a carbonate ester and the elimination of hydrogen chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. biosyn.com The incorporation of the 14-carbon myristyl chain can transform a polar, hydrophilic molecule into a nonpolar, lipophilic one, a feature desirable in applications such as specialty lubricants, plasticizers, and cosmetic emollients.

Similarly, this compound reacts with primary or secondary amines to form the corresponding N-substituted carbamates, which are a class of amides. The reaction mechanism is analogous to ester formation, with the amine's nitrogen atom serving as the nucleophile. This derivatization is a powerful tool for modifying the properties of amine-containing molecules. The resulting myristyl carbamates exhibit enhanced solubility in nonpolar organic solvents and lipid phases. This principle is applied in organic synthesis and in the modification of bioactive compounds to alter their membrane permeability.

A common method for amide synthesis that can employ chloroformates is the mixed anhydride (B1165640) method. In this procedure, a carboxylic acid is first treated with a chloroformate, like this compound, in the presence of a tertiary amine to form a mixed carboxylic-carbonic anhydride. This activated intermediate is not isolated but is subsequently reacted in situ with an amine or ammonia (B1221849) to yield the desired amide with high efficiency.

| Reactant Class | Nucleophile | Product Class | General Reaction Scheme |

| Alcohol | R'-OH | Carbonate Ester | C₁₄H₂₉OCOCl + R'-OH → C₁₄H₂₉OCOOR' + HCl |

| Amine | R'R''NH | Carbamate (Amide) | C₁₄H₂₉OCOCl + R'R''NH → C₁₄H₂₉OCONR'R'' + HCl |

Role in the Production of Organic Peroxides and Polymer Initiators

This compound is a key precursor in the synthesis of specific organic peroxides, particularly dialkyl peroxydicarbonates. biosyn.com These compounds are a significant class of initiators for free-radical polymerization, essential for the production of various polymers.

The synthesis involves the reaction of this compound with a source of peroxide, such as hydrogen peroxide, under basic conditions. A patented process describes the preparation of a powdery organic peroxide formulation where this compound is reacted with hydrogen peroxide and an alkali metal hydroxide (B78521) in an aqueous medium. wikipedia.org This reaction leads to the formation of dimyristyl peroxydicarbonate. wikipedia.org

Reaction for the Formation of Dimyristyl Peroxydicarbonate: 2 C₁₄H₂₉OCOCl + H₂O₂ + 2 NaOH → (C₁₄H₂₉OCOO)₂ + 2 NaCl + 2 H₂O

Dimyristyl peroxydicarbonate functions as a thermal polymerization initiator. nih.gov When heated, the relatively weak oxygen-oxygen bond in the peroxide group undergoes homolytic cleavage, generating two myristyloxycarbonyloxy radicals (C₁₄H₂₉OCOO•). These radicals can then decompose further to produce alkyl radicals and carbon dioxide. The generated free radicals are highly reactive and initiate the chain-growth polymerization of monomers like vinyl chloride, acrylates, and ethylene (B1197577) by attacking the monomer's double bond. The long myristyl chain can also influence the solubility and compatibility of the initiator with the monomer and polymerizing medium.

| Component | Role in Synthesis | Reference |

| This compound | Peroxide Precursor | wikipedia.org |

| Hydrogen Peroxide | Peroxide Source | wikipedia.org |

| Alkali Metal Hydroxide | Base / Catalyst | wikipedia.org |

| Water | Solvent | wikipedia.org |

Functionalization of Polymeric Materials

The functionalization of polymers is a critical strategy for modifying their surface properties, such as hydrophobicity, biocompatibility, and adhesion, without altering the bulk characteristics of the material. While specific, documented industrial-scale applications of this compound for this purpose are not widespread in publicly available literature, its chemical reactivity makes it a suitable candidate for such modifications based on established chemical principles.

One of the primary methods for attaching molecules to a polymer backbone is the "grafting to" technique. This approach involves reacting a pre-existing polymer that has reactive functional groups on its surface with a molecule of interest. For this compound to be used in this context, the polymer substrate would need to possess nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) groups.

For example, a polymer like polyvinyl alcohol or a cellulose (B213188) derivative, which are rich in hydroxyl groups, could potentially be surface-modified by reaction with this compound. In this hypothetical scenario, the surface hydroxyl groups would react with the chloroformate, covalently bonding the long, hydrophobic myristyl chains to the polymer surface. This would drastically alter the surface from hydrophilic to hydrophobic. Such a modification could be used to impart water repellency or to change the interfacial properties of the material for applications in coatings, membranes, or composite materials.

The general scheme for this type of surface functionalization would be:

Polymer-OH + C₁₄H₂₉OCOCl → Polymer-O-CO-O-C₁₄H₂₉ + HCl

This strategy allows for the precise control of surface chemistry, enabling the tailoring of materials for specialized applications. The introduction of the myristyl group would create a lipid-like layer on the polymer surface, which could influence its interaction with biological systems or its performance in non-aqueous environments.

Development of Prodrugs and Bioactive Molecules

This compound is a valuable reagent in the field of medicinal chemistry, particularly in the development of prodrugs and the modification of bioactive molecules to enhance their therapeutic efficacy. Its primary role is to attach a myristoyl group, a process known as myristoylation, to a drug molecule. This modification significantly increases the lipophilicity of the parent drug. nih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. A common strategy in prodrug design is to increase a drug's lipophilicity to improve its absorption and ability to cross cell membranes. nih.govump.edu.pl Many potent drugs are highly polar and thus exhibit poor oral bioavailability. By reacting a hydroxyl or amine group on the parent drug with this compound, a myristoyl carbonate or carbamate linkage is formed, creating a more lipid-soluble prodrug. Once absorbed, this linkage can be cleaved by enzymes in the body, such as esterases, to release the active parent drug.

This strategy is particularly relevant for peptide-based drugs. Peptides are often highly hydrophilic and susceptible to enzymatic degradation. Attaching a myristoyl group via this compound can enhance the peptide's interaction with lipid membranes, potentially facilitating its transport into cells. nih.gov This process of N-myristoylation, which naturally occurs in cells where a myristoyl group is attached to the N-terminal glycine (B1666218) of certain proteins, plays a key role in membrane targeting and signal transduction. wikipedia.orgnih.gov Synthetic myristoylation using reagents like this compound mimics this natural process to improve the delivery of therapeutic peptides. nih.gov

| Parent Molecule Functional Group | Linkage Formed with Myristyl Group | Resulting Prodrug Property | Potential Advantage |

| Hydroxyl (-OH) | Carbonate Ester | Increased Lipophilicity | Enhanced membrane permeability |

| Amine (-NH₂) | Carbamate | Increased Lipophilicity | Improved oral absorption |

| Peptide N-terminus | N-terminal Carbamate | Enhanced membrane interaction | Facilitated cellular uptake |

This approach allows for the transformation of drugs with unfavorable pharmacokinetic profiles into viable therapeutic agents by leveraging the lipophilic nature of the myristyl group to overcome biological barriers.

Myristyl Chloroformate in Polymer Science and Materials Research

Polymerization Initiators and Reagents

Myristyl chloroformate and its derivatives can play a significant role in the synthesis of polymers, acting as precursors to initiators that drive the polymerization process. The long myristyl chain can impart specific properties to the resulting polymers from the very beginning of their formation.

While direct utilization of this compound as an initiator in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is not extensively documented in dedicated research, its potential lies in the synthesis of specialized initiators. The chloroformate group can be reacted with a molecule containing a hydroxyl group and a CRP initiating site. This would covalently link the myristoyl group to the initiator, thereby incorporating it into the polymer chain from the initiation step.

The incorporation of the long C14 alkyl chain of the myristyl group can be expected to influence the solubility of the initiator and the resulting polymer, particularly in non-polar media. This can be advantageous in solution or bulk polymerization processes. Furthermore, the presence of the myristyl group at the alpha-end of the polymer chains can be used to tailor the final properties of the material, such as its surface activity, self-assembly behavior, and thermal characteristics.

Table 1: Potential Myristyl-Containing Initiators for CRP

| CRP Technique | Potential Initiator Structure | Expected Influence of Myristyl Group |

|---|---|---|

| ATRP | Myristoyl-functionalized alkyl halide | Enhanced solubility in non-polar solvents; modification of polymer hydrophobicity. |

This table is illustrative and based on the general principles of initiator design for CRP techniques.

This compound can serve as a precursor for the in-situ formation of di(tetradecyl) peroxydicarbonate, a type of organic peroxide that can act as a free-radical polymerization initiator. The reaction of this compound with a peroxide, such as hydrogen peroxide, in an alkaline aqueous phase can generate the corresponding peroxydicarbonate in the presence of the monomer phase. This method allows for the controlled generation of the initiator within the polymerization system, which can be particularly useful in suspension or emulsion polymerization of vinyl monomers.

The in-situ formation of the initiator helps in controlling the polymerization rate, especially at elevated temperatures where pre-formed peroxydicarbonates might decompose too rapidly, potentially leading to uncontrolled and hazardous reactions. This approach provides a safer and more controlled polymerization process. The decomposition of di(tetradecyl) peroxydicarbonate generates two tetradecyloxycarboxy radicals, which then initiate the polymerization, incorporating the long alkyl chain as end-groups in the polymer.

Table 2: In-Situ Formation of Di(tetradecyl) Peroxydicarbonate Initiator

| Reactants | Reaction Condition | Product (Initiator) | Application |

|---|

Furthermore, the incorporation of the bulky and hydrophobic myristyl group at the chain end can influence the termination kinetics. Steric hindrance from the myristyl group might reduce the rate of bimolecular termination reactions, potentially leading to an increase in the average molecular weight of the polymer.

From an architectural perspective, the presence of a myristyl group at the beginning of each polymer chain can be leveraged to create polymers with specific functionalities. For instance, in the synthesis of block copolymers, a myristoyl-terminated macroinitiator can be used to grow a second block, resulting in an amphiphilic block copolymer with a hydrophobic "head" and a potentially hydrophilic "tail." This can lead to interesting self-assembly behaviors in solution, forming micelles or other nanostructures. The introduction of the myristoyl group can also influence the thermal properties of the polymer, potentially increasing the glass transition temperature (Tg) or melting point (Tm) due to increased intermolecular forces. nbinno.com

Modification of Polymeric Structures

Beyond its role in initiating polymerization, this compound is a valuable reagent for the chemical modification of existing polymers. This post-polymerization functionalization allows for the introduction of the myristoyl group onto the polymer backbone or side chains, thereby altering the polymer's properties in a targeted manner.

This compound can be utilized to functionalize surfaces, preparing them for surface-initiated polymerization (SIP). A substrate with surface hydroxyl or amine groups can be reacted with this compound to attach myristoyl groups to the surface. While the myristoyl group itself does not initiate polymerization, the surface can be subsequently modified with an initiator-containing molecule that reacts with a functional group on the myristoyl moiety (if present) or co-grafted alongside it to create a mixed monolayer.

More directly, a surface can be functionalized with a molecule that contains both a myristoyl group and an initiating group for a controlled polymerization technique. This allows for the "grafting from" approach, where polymer chains are grown directly from the surface. The presence of the myristoyl groups on the surface can influence the packing and orientation of the initiator molecules, which in turn can affect the grafting density and the architecture of the resulting polymer brush. The hydrophobic nature of the myristoyl chains can create a non-polar environment at the surface, which can be beneficial for the polymerization of certain monomers. This surface modification can lead to the creation of materials with tailored wettability, adhesion, and biocompatibility.

Table 3: Hypothetical Scheme for Surface-Initiated Polymerization

| Step | Description | Purpose |

|---|---|---|

| 1. Surface Functionalization | Reaction of a hydroxyl-terminated surface with a molecule containing both a myristoyl group and an ATRP initiator moiety. | To create a surface with initiating sites for controlled polymer growth and embedded hydrophobic groups. |

Post-polymerization functionalization is a powerful strategy to introduce new chemical groups onto a pre-existing polymer chain. Myristoyl chloride, a closely related and often more reactive acylating agent than this compound, is effectively used for this purpose. nbinno.com Polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, can be readily modified by reaction with myristoyl chloride (or this compound) to attach the myristoyl group via ester or amide linkages, respectively. nbinno.com

This modification dramatically increases the hydrophobicity of the polymer. nbinno.com The introduction of the long alkyl chain of the myristoyl group can significantly alter the polymer's solubility, surface energy, and thermal properties. nbinno.com For example, the grafting of myristoyl chains onto a hydrophilic polymer can render it amphiphilic, leading to self-assembly in aqueous solutions. This strategy is valuable for creating materials for applications such as drug delivery, coatings, and specialized membranes where control over surface properties is crucial. The degree of functionalization can be controlled by adjusting the reaction conditions, allowing for a fine-tuning of the final material's properties. nbinno.com

Table 4: Research Findings on Polymer Functionalization with Myristoyl Groups

| Polymer Backbone | Functional Group for Modification | Reagent | Resulting Property Change | Reference |

|---|---|---|---|---|

| Polymers with hydroxyl or amine groups | -OH, -NH2 | Myristoyl Chloride | Increased hydrophobicity, altered thermal stability (Tg, Tm) | nbinno.com |

Synthesis of Cholesteryl-Containing Polymers and Liquid Crystalline Polymers

While this compound is used to attach linear alkyl chains, the synthesis of polymers containing the bulky, rigid cholesterol moiety relies on a structurally related reagent: cholesteryl chloroformate. The incorporation of cholesterol is highly sought after for creating polymers with liquid crystalline properties, which are valuable in applications such as displays and sensors. mdpi.comnih.gov The synthesis of these materials generally follows two primary pathways:

Post-Polymerization Modification: This is a common and versatile method where a pre-existing polymer with reactive functional groups, such as hydroxyl (-OH) groups, is reacted with cholesteryl chloroformate. nih.gov For instance, a copolymer like poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) bearing a hydroxyl end-group can undergo an esterification reaction with cholesteryl chloroformate. This reaction covalently attaches the cholesterol molecule to the end of the polymer chain, transforming the polymer into an amphiphilic structure. nih.gov

Monomer Synthesis and Subsequent Polymerization: An alternative route involves first synthesizing a monomer that already contains the cholesterol group. For example, cholesterol can be reacted with methacryloyl chloride to produce cholesteryl methacrylate. mdpi.com This cholesterol-containing monomer can then be polymerized, often using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), to create polymers with cholesterol units as side chains. mdpi.com

The rigid and chiral nature of the cholesterol group induces molecular ordering, leading to the formation of liquid crystalline phases, such as cholesteric, smectic, and nematic mesophases. nih.gov These phases exhibit unique optical properties, including the selective reflection of polarized light, making them suitable for advanced optical materials. nih.gov

| Synthesis Method | Description | Key Reagent | Resulting Polymer Architecture | Reference |

|---|---|---|---|---|

| Post-Polymerization Modification | A pre-formed polymer with reactive end-groups (e.g., -OH) is reacted to attach the cholesterol moiety. | Cholesteryl Chloroformate | Main-chain polymer with cholesterol end-caps. | nih.gov |

| Monomer Synthesis | A monomer containing the cholesterol group is first synthesized and then polymerized. | Methacryloyl Chloride (reacted with cholesterol) | Side-chain polymer with cholesterol pendants. | mdpi.com |

Design of Photoresponsive Polymers for Advanced Materials

Photoresponsive polymers are advanced materials that change their properties upon exposure to light. specificpolymers.com This response is typically driven by the incorporation of a specific light-sensitive molecule, or chromophore, into the polymer structure. specificpolymers.com Common chromophores include azobenzene (B91143), spiropyran, and cinnamate (B1238496) groups, which undergo reversible or irreversible changes like isomerization or dimerization when irradiated with light of a specific wavelength. specificpolymers.comresearchgate.net

This compound is not itself a photoresponsive molecule. However, it can be used as a critical tool in the design of photoresponsive polymer systems. By reacting this compound with a polymer that also contains photo-active groups, one can introduce long, hydrophobic myristyl side chains. These side chains play a crucial role in amplifying the macroscopic response of the material to the light stimulus.

The working principle is as follows:

A chromophore within the polymer (e.g., an azobenzene unit) changes its shape or polarity upon light absorption.

The presence of bulky, hydrophobic myristyl side chains can significantly influence this transition. For example, a light-induced change in the polarity of the chromophore can alter the polymer's amphiphilicity, triggering a dramatic change in its self-assembled structure (e.g., the dissolution of micelles) or its solubility in a given solvent.

In this context, the myristyl group acts as a "structural amplifier," translating the subtle photochemical reaction of the chromophore into a significant change in the material's bulk properties.

| Component | Role in Photoresponsive Polymer | Example | Reference |

|---|---|---|---|

| Chromophore | Absorbs light and undergoes a photochemical reaction (e.g., isomerization), initiating the response. | Azobenzene, Cinnamate Groups | specificpolymers.comresearchgate.net |

| Myristyl Group | Acts as a non-photoresponsive, hydrophobic side chain that influences the polymer's physical properties (e.g., solubility, self-assembly) and amplifies the macroscopic change triggered by the chromophore. | Tetradecyl side chain | N/A |

| Polymer Backbone | Provides the structural framework for both the chromophores and the modifying groups. | Polymethacrylates, Polyamides | N/A |

Performance and Structure-Property Relationships in Polymer Applications

Enhancing Performance Characteristics of Polymers

The modification of polymers with this compound is a powerful strategy for enhancing their performance characteristics by grafting long C14 alkyl chains onto the polymer backbone. nih.gov These flexible, nonpolar side chains alter the structure-property relationships of the material, leading to improvements in processability, surface properties, and thermal behavior. nih.govnih.gov

Key performance enhancements include:

Internal Plasticization: The long, flexible myristyl chains can increase the free volume between polymer backbones, disrupting tight packing. This lowers the glass transition temperature (Tg) of the polymer, making it more flexible and less brittle at lower temperatures. nih.gov

Improved Hydrophobicity: The nonpolar alkyl chains increase the hydrophobicity of the polymer. When incorporated into a bulk material, these chains can migrate to the surface, creating a nonpolar surface layer that repels water and can reduce the adhesion of marine organisms, a property known as anti-biofouling. nih.govnih.gov

Lubrication and Processability: The myristyl groups can act as internal lubricants, reducing the friction between polymer chains. pcc.eu This can lower the melt viscosity of the polymer, making it easier to process via techniques like extrusion or injection molding. pcc.eu

Control of Thermal Properties: The length and density of alkyl side chains significantly influence the thermal properties of a polymer. nih.gov While longer aliphatic chains can lower the Tg, they can also introduce crystallinity if they are long enough and packed in an orderly fashion, affecting the material's melting point and mechanical strength. nih.govnih.gov

The relationship between the alkyl chain length and polymer properties is a key consideration in material design.

| Property | Effect of Introducing Myristyl (C14) Side Chains | Underlying Mechanism | Reference |

|---|---|---|---|

| Glass Transition Temp. (Tg) | Generally decreases | Increased free volume and chain mobility (internal plasticization). | nih.gov |

| Surface Energy | Decreases | Migration of nonpolar alkyl groups to the surface, increasing hydrophobicity. | nih.govnih.gov |

| Melt Viscosity | Decreases | Reduced intermolecular friction between polymer chains (internal lubrication). | pcc.eu |

| Density | Decreases | The bulky side chains can disrupt efficient chain packing. | drexel.edu |

Investigation of Self-Assembly in this compound-Derived Polymers

When myristyl groups are attached to a hydrophilic (water-soluble) polymer backbone, the resulting macromolecule becomes amphiphilic, possessing both a water-loving part and a water-hating part. nih.gov In an aqueous solution, these amphiphilic polymers spontaneously organize themselves into ordered structures through a process called self-assembly. nih.govresearchgate.net This behavior is driven by the hydrophobic effect: the myristyl chains aggregate together to minimize their contact with water molecules. nih.gov

The primary structures formed by such polymers include:

Spherical Micelles: The most common structure, where the hydrophobic myristyl "tails" form a core and the hydrophilic polymer backbones form a protective outer shell, or corona, that interfaces with the water. nih.gov

Worm-like Micelles (Cylinders): At higher concentrations or with different polymer architectures, the spherical micelles can elongate and merge into cylindrical or worm-like structures. researchgate.net

Vesicles (Polymersomes): These are hollow spheres with a bilayer membrane, similar to a biological cell membrane. The myristyl chains form the inner part of the bilayer, shielded from the water both inside and outside the sphere.

Toxicological and Environmental Research on Myristyl Chloroformate

Toxicological Mechanisms and Pathways

The toxicological effects of myristyl chloroformate are primarily localized to the site of contact. This is a characteristic shared across the chloroformate category, where the reactivity of the functional group is the principal driver of the toxic mechanism. oecd.org Systemic absorption is anticipated to be low, as the compound is expected to rapidly hydrolyze upon contact with biological tissues. oecd.org

Upon contact with water or moisture, this compound undergoes rapid hydrolysis, breaking down into myristyl alcohol (1-tetradecanol), hydrochloric acid (HCl), and carbon dioxide (CO₂). oecd.orgnih.gov The acute toxicity of this compound is therefore a composite of the parent compound's reactivity and the biological effects of these hydrolysis products.

Myristyl Alcohol (1-Tetradecanol): This long-chain fatty alcohol is the primary organic product of hydrolysis. It exhibits very low acute toxicity. wikipedia.orgatamankimya.com It is commonly used as an emollient in cosmetic and skincare products, where it helps to soften the skin and stabilize emulsions. atamankimya.comataman-chemicals.com Its low toxicity profile suggests that it does not significantly contribute to the acute corrosive or irritant effects of the parent compound.

Hydrochloric Acid (HCl): The formation of HCl is a major contributor to the toxicity of chloroformates. oecd.org As a strong acid, it is corrosive and causes severe irritation to the skin, eyes, and respiratory tract upon contact. oecd.orgnih.gov This accounts for the primary hazard associated with exposure to this compound.